3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyloxyphenyl group, an oxadiazole ring, and a quinolinone moiety. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
EGFR Kinase Inhibitor
The compound has been found to inhibit EGFR kinase, a protein that plays a crucial role in the signaling pathway of cell division, and thus, it may have potential in treating cancers .
Antiproliferative Agent
The compound has shown potent antiproliferative results against the A549 cancer cell line . Antiproliferative agents inhibit or prevent the maturation and proliferation of malignant cells.
Apoptosis Inducer
The compound has been observed to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which, when induced in cancer cells, can lead to the elimination of these harmful cells from the body.
Tubulin Polymerization Inhibitor
The compound has been evaluated for its tubulin polymerization inhibitory activity . Tubulin polymerization is a critical process in cell division, and its inhibition can prevent the growth and spread of cancer cells.
Potential Drug Candidate
The compound has been found to possess drug-like properties in in silico prediction studies . This suggests that it could potentially be developed into a therapeutic drug.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation and survival .
Mode of Action
The compound inhibits EGFR kinase, thereby blocking the signal transduction pathways that lead to DNA synthesis and cell proliferation . It binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib .
Biochemical Pathways
The inhibition of EGFR kinase affects multiple downstream biochemical pathways. It primarily impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation, survival, and differentiation . The compound’s action on these pathways leads to the inhibition of cell growth and induction of apoptosis .
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . It also induces apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy . The potency to induce apoptosis was further confirmed by FACS using Annexin-V-FITC & propidium iodide (PI) labeling .
properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3/c1-29-14-21(23(30)20-13-18(26)9-12-22(20)29)25-27-24(28-32-25)17-7-10-19(11-8-17)31-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPLJYNNDWCCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one |
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